molecular formula C18H21NO4 B11393188 7-methoxy-4,8-dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one

7-methoxy-4,8-dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one

Cat. No.: B11393188
M. Wt: 315.4 g/mol
InChI Key: CCXMGOMDERJSQE-UHFFFAOYSA-N
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Description

7-methoxy-4,8-dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by its unique structure, which includes a methoxy group, dimethyl substitutions, and a pyrrolidin-1-yl ethyl side chain

Preparation Methods

The synthesis of 7-methoxy-4,8-dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the condensation of 7-methoxy-4,8-dimethyl-2H-chromen-2-one with pyrrolidine and an appropriate acylating agent under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out in an organic solvent at elevated temperatures. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

7-methoxy-4,8-dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The methoxy group and other substituents can be replaced by nucleophiles under appropriate conditions, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .

Scientific Research Applications

7-methoxy-4,8-dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It exhibits biological activities such as antimicrobial, anti-inflammatory, and antioxidant properties, making it a subject of interest in biological studies.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products

Mechanism of Action

The mechanism of action of 7-methoxy-4,8-dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anti-inflammatory effects may be mediated through the modulation of inflammatory cytokines .

Comparison with Similar Compounds

7-methoxy-4,8-dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

7-methoxy-4,8-dimethyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)chromen-2-one

InChI

InChI=1S/C18H21NO4/c1-11-13-6-7-15(22-3)12(2)17(13)23-18(21)14(11)10-16(20)19-8-4-5-9-19/h6-7H,4-5,8-10H2,1-3H3

InChI Key

CCXMGOMDERJSQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CC(=O)N3CCCC3

Origin of Product

United States

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